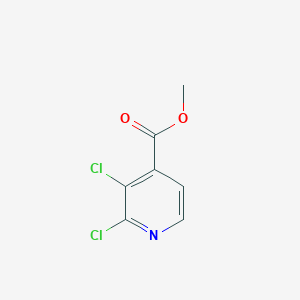

Methyl 2,3-dichloroisonicotinate

Description

Strategic Positioning of Methyl 2,3-dichloroisonicotinate within Contemporary Chemical Research

This compound holds a strategic position in modern chemical research primarily due to its function as a versatile chemical intermediate and building block. chemimpex.combldpharm.com The presence of chlorine atoms on the pyridine (B92270) ring enhances its reactivity, making it a crucial component in the synthesis of complex, biologically active molecules. chemimpex.com

As a derivative of isonicotinic acid, it belongs to a class of compounds extensively studied for their roles in pharmaceuticals and agrochemicals. The pyridine moiety is a key feature in many active ingredients, and the specific substitution pattern of this compound allows for targeted chemical modifications. semanticscholar.org Researchers utilize this compound to construct more complex molecular architectures, leading to the development of novel products. Its classification as a heterocyclic building block underscores its fundamental role in organic synthesis. bldpharm.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 603124-78-3 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | White to off-white powder |

(Data sourced from multiple chemical suppliers and databases) cookechem.comscbt.comchemicalbook.com

Overview of Key Research Domains for this compound and its Halogenated Isonicotinic Acid Derivatives

The research applications of this compound and related halogenated isonicotinic acid derivatives are predominantly concentrated in two major fields: pharmaceuticals and agrochemicals.

Pharmaceutical Research: A significant area of investigation for these compounds is in the development of new therapeutic agents, particularly for combating tuberculosis. chemimpex.com Isonicotinic acid hydrazide (Isoniazid) is a first-line medication for tuberculosis, and extensive research has been conducted on its derivatives to overcome drug resistance and improve efficacy. researchgate.netmdpi.com The synthesis of novel isonicotinic acid derivatives is a key strategy in the search for new antitubercular drugs. nih.gov Halogenated derivatives, in particular, have been a focus, as the presence and position of halogen atoms can significantly influence the biological activity of the compound. mdpi.com

Agrochemical Research: In the agrochemical sector, this compound serves as a valuable intermediate in the synthesis of effective pesticides, herbicides, and fungicides. chemimpex.com Halogenated pyridines are a critical structural motif in many crop-protection products. semanticscholar.org The unique physicochemical properties conferred by halogen atoms, combined with the inherent characteristics of the pyridine ring, contribute to the biological activity of these agrochemicals. semanticscholar.org Research in this domain focuses on creating new and more effective solutions for crop protection, with compounds like this compound providing the necessary chemical framework.

Table 2: Research Applications of Halogenated Isonicotinic Acid Derivatives

| Derivative Type | Research Domain | Specific Application/Finding | Citation |

|---|---|---|---|

| Halogenated Isonicotinic Acid Hydrazides | Pharmaceuticals | Investigated for antitubercular activity against Mycobacterium tuberculosis. | researchgate.netmdpi.com |

| Chloro-substituted Isonicotinic Acids | Agrochemicals/Pharmaceuticals | Serve as key intermediates for herbicides, fungicides, and anti-tuberculosis drugs. | chemimpex.com |

Propriétés

IUPAC Name |

methyl 2,3-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAVUXBECIRJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670601 | |

| Record name | Methyl 2,3-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603124-78-3 | |

| Record name | Methyl 2,3-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2,3 Dichloroisonicotinate and Its Structural Analogs

Primary Synthesis Pathways for Methyl 2,3-dichloroisonicotinate

The principal and most direct method for synthesizing this compound involves the esterification of its corresponding carboxylic acid precursor.

Esterification Protocols from 2,3-Dichloroisonicotinic Acid Precursors

The conversion of 2,3-Dichloroisonicotinic Acid to its methyl ester is a critical transformation. Various esterification methods can be employed, with one of the most effective being the use of thionyl chloride in methanol (B129727).

The reaction of 2,3-Dichloroisonicotinic Acid with thionyl chloride and methanol provides a convenient and high-yielding route to this compound. orientjchem.orgresearchgate.net This method is predicated on the in situ formation of a highly reactive acyl chloride intermediate. The process begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. libretexts.orglibretexts.org This is followed by the expulsion of a chloride ion and the subsequent collapse of the intermediate to form the acyl chloride, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.com

The newly formed, highly electrophilic acyl chloride is not isolated but is immediately subjected to nucleophilic attack by methanol, which is typically used as the solvent for the reaction. echemi.comcommonorganicchemistry.com The final step involves the deprotonation of the resulting intermediate to yield the final ester product, this compound. The reaction is generally run at reflux to ensure completion. commonorganicchemistry.com

Table 1: Reactants and Products in Thionyl Chloride-Mediated Esterification

| Role | Compound Name | Chemical Formula |

| Starting Material | 2,3-Dichloroisonicotinic Acid | C₆H₃Cl₂NO₂ |

| Reagent | Thionyl Chloride | SOCl₂ |

| Reagent/Solvent | Methanol | CH₃OH |

| Product | This compound | C₇H₅Cl₂NO₂ |

| Byproduct | Sulfur Dioxide | SO₂ |

| Byproduct | Hydrogen Chloride | HCl |

Chemoselective Derivatization Strategies of Halogenated Methyl Isonicotinates

The presence of two distinct chlorine atoms on the pyridine (B92270) ring of this compound allows for selective functionalization through various cross-coupling reactions. These reactions can be controlled to occur at a specific halogen site, a property known as regioselectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple halogenated precursors. nih.gov

Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule using carbon monoxide (CO). diva-portal.orgnih.gov For a substrate like this compound, this reaction can be performed regioselectively to replace one of the chlorine atoms with a new ester or amide functionality, depending on the nucleophile used (an alcohol or amine, respectively). nih.govresearchgate.net

The regioselectivity of the carbonylation is influenced by several factors, including the electronic and steric differences between the two C-Cl bonds, the choice of palladium catalyst, ligands, and reaction conditions. Typically, the chlorine atom at the 2-position is more sterically hindered by the adjacent ester group at the 4-position and the chlorine at the 3-position. Conversely, the electronic nature of the pyridine ring can also influence the reactivity of the halogen positions towards oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle. diva-portal.org By carefully selecting ligands, such as Xantphos, and controlling reaction temperatures, the carbonylation can be directed to a specific position. nih.gov

Table 2: Key Parameters for Regioselective Palladium-Catalyzed Carbonylation

| Parameter | Description | Example |

| Substrate | This compound | C₇H₅Cl₂NO₂ |

| Catalyst | Palladium(II) acetate | Pd(OAc)₂ |

| Ligand | Bidentate phosphine (B1218219) ligand | Xantphos |

| Carbonyl Source | Carbon Monoxide | CO |

| Nucleophile | Alcohol (for esters), Amine (for amides) | R-OH, R-NH₂ |

| Base | Sodium Carbonate | Na₂CO₃ |

| Solvent | Toluene | C₇H₈ |

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. youtube.com

In the case of this compound, Sonogashira coupling can be employed to introduce an alkyne substituent at either the C-2 or C-3 position. The chemoselectivity of the reaction—the preferential reaction of one halogen over the other—is a crucial aspect. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl. When two of the same halogens are present, electronic and steric factors dictate the site of reaction. The relative reactivity of the C-2 and C-3 positions can be tuned by the choice of catalyst, ligands, and reaction conditions to achieve selective mono-alkynylation. nih.govnih.gov For instance, the less sterically hindered position is often more reactive. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) center, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the alkynylated product. wikipedia.org

Table 3: Components of the Sonogashira Cross-Coupling Reaction

| Component | Function | Example Compound |

| Aryl Halide | Electrophilic partner | This compound |

| Terminal Alkyne | Nucleophilic partner | Phenylacetylene |

| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) Iodide (CuI) |

| Base | Neutralizes HX byproduct, forms acetylide | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |

| Solvent | Reaction medium | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

Buchwald-Hartwig N-Arylation for Amine Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides. organic-chemistry.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher, traditional methods. wikipedia.org

The reaction involves the coupling of an amine with an aryl halide or sulfonate in the presence of a palladium catalyst and a suitable ligand, typically a phosphine or carbene. acsgcipr.org The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

Several generations of catalyst systems have been developed, each offering improved reactivity and broader applicability. wikipedia.org The use of sterically hindered and electron-rich ligands, such as those developed by Buchwald, has been crucial in enhancing the efficiency of the reaction, particularly for less reactive aryl chlorides and a wider range of amine coupling partners. acsgcipr.orgyoutube.com Bidentate phosphine ligands like BINAP and DPPF have also proven effective, especially for the coupling of primary amines. wikipedia.org

Recent advancements have focused on developing more practical and robust protocols. For instance, air-stable palladium precatalysts bearing N-heterocyclic carbene (NHC) ligands have been shown to be highly efficient for the amination of both electron-rich and electron-deficient (hetero)aryl chlorides. researchgate.net These catalysts often allow for reactions to be carried out under milder conditions and with lower catalyst loadings. researchgate.net

The application of the Buchwald-Hartwig amination to the synthesis of derivatives of this compound would involve the selective substitution of one of the chloro groups with an amine. The regioselectivity of this process would be a key challenge, influenced by the electronic and steric environment of the two chlorine atoms.

Table 1: Key Features of Buchwald-Hartwig N-Arylation

| Feature | Description |

| Reaction Type | Palladium-catalyzed cross-coupling |

| Bond Formed | Carbon-Nitrogen (Aryl-Amine) |

| Key Components | Aryl halide/sulfonate, Amine, Palladium catalyst, Ligand, Base |

| Advantages | Broad substrate scope, High functional group tolerance, Milder conditions than classical methods |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Heterocycle Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. nih.govdovepress.com This reaction is characterized by its high selectivity, biocompatibility of starting materials, and the stability of the resulting triazole ring. nih.gov The process involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ or used as a pre-formed complex. nih.govnih.gov

The resulting 1,2,3-triazole moiety is not merely a passive linker; it can actively participate in biological interactions through hydrogen bonding and dipole interactions. nih.gov This has led to its widespread application in drug discovery, bioconjugation, and materials science. nih.govdovepress.com

For the synthesis of structural analogs of this compound, one of the chloro groups could be converted to an azide, and the other to an alkyne, or the isonicotinate (B8489971) core could be functionalized with either an azide or an alkyne to be reacted with a corresponding coupling partner. This would allow for the introduction of a triazole-containing substituent onto the pyridine ring.

Recent research has focused on the development of more sustainable and practical CuAAC protocols. This includes the use of heterogeneous catalysts that can be easily recovered and recycled. For example, a well-defined copper(I) isonitrile complex has been shown to be an efficient heterogeneous catalyst for CuAAC reactions in water, allowing for easy recycling of the catalyst without significant loss of activity. organic-chemistry.org Additionally, methods for controlling the catalytic activity, such as through supramolecular encapsulation of the copper catalyst, are being explored to enable spatiotemporal control over the reaction. nih.gov

Table 2: Comparison of CuAAC Catalyst Systems

| Catalyst System | Advantages | Disadvantages |

| In situ generated Cu(I) from CuSO₄/Sodium Ascorbate | Readily available and inexpensive reagents | Potential for side reactions |

| Pre-formed Cu(I) complexes | Higher stability and defined activity | May require multi-step synthesis |

| Heterogeneous Cu(I) catalysts | Easy recovery and recyclability, suitable for green chemistry | May have lower activity than homogeneous systems |

Nucleophilic Aromatic Substitution Reactions (e.g., Methoxylation of Dichloroisonicotinic Acid)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the pyridine core in dichloroisonicotinic acid. In this reaction, a nucleophile replaces a leaving group (in this case, a chloride ion) on the aromatic ring. The presence of electron-withdrawing groups, like the carboxylic acid and the nitrogen atom in the pyridine ring, activates the ring towards nucleophilic attack.

The methoxylation of dichloroisonicotinic acid, to produce a methoxy-chloro-isonicotinic acid derivative, would proceed via an SNAr mechanism. The regioselectivity of this reaction, determining which of the two chlorine atoms is substituted, is governed by the electronic and steric environment of each position. The C-2 position in pyridines is generally more susceptible to nucleophilic attack due to the electronic influence of the ring nitrogen. nih.gov

The reaction is typically carried out using a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve the desired product with high selectivity and yield.

While SNAr is a well-established method, challenges can include the need for harsh reaction conditions and the potential for side reactions. However, for highly activated substrates like dichloroisonicotinic acid, the reaction can be quite efficient. The resulting methoxylated derivatives can then serve as versatile intermediates for further functionalization.

Exploration of Novel Catalytic Systems and Reaction Conditions

The development of novel catalytic systems is crucial for advancing the synthesis of complex molecules like substituted pyridines. numberanalytics.com Research in this area is driven by the need for higher efficiency, selectivity, and sustainability in chemical transformations. acs.org

Transition metal catalysis, particularly with palladium, has been instrumental in the functionalization of pyridines. numberanalytics.com However, there is a growing interest in exploring other metals and developing new ligand systems to overcome existing limitations. beilstein-journals.org For instance, photocatalysis and electrocatalysis are emerging as powerful tools, offering mild reaction conditions and unique reactivity pathways. numberanalytics.comscitechdaily.com

Ionic liquids (ILs) have gained significant attention as alternative "green" reaction media due to their unique properties, including low vapor pressure, high thermal stability, and tunable miscibility. eurekaselect.commdpi.com In the context of catalysis, ILs can act as both solvents and catalyst stabilizers, often leading to enhanced reaction rates and selectivities. eurekaselect.com

The application of ILs in cross-coupling reactions, such as those used for pyridine functionalization, has been shown to be beneficial. rsc.orgresearchgate.net For example, nitrile-functionalized ionic liquids have been designed to improve catalyst retention in palladium-catalyzed reactions. acs.orgrsc.org The use of basic ionic liquids can also eliminate the problem of solid salt precipitation that often occurs with inorganic bases in cross-coupling reactions. rsc.orgresearchgate.net

The synthesis of pyridinium-based ionic liquids is relatively straightforward, often involving the quaternization of pyridine with an alkyl halide. nih.gov These ILs can then be employed as the reaction medium for various catalytic transformations, potentially leading to more sustainable and efficient synthetic processes. eurekaselect.comresearchgate.net

Table 3: Properties and Applications of Ionic Liquids in Catalysis

| Property | Application in Catalysis |

| Low vapor pressure | Reduced solvent loss and environmental impact |

| High thermal stability | Allows for reactions at elevated temperatures |

| Tunable solvent properties | Optimization of reaction conditions |

| Catalyst stabilization | Improved catalyst lifetime and recyclability |

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. edu.krd This includes the use of renewable feedstocks, the development of catalytic reactions to minimize waste, and the avoidance of hazardous solvents and reagents. edu.krdresearchgate.net

In the synthesis of pyridine derivatives, green chemistry approaches are increasingly being adopted. acs.org This includes the use of microwave irradiation to accelerate reactions and reduce energy consumption, as well as the use of natural catalysts and aqueous reaction media. researchgate.netacs.org For example, the synthesis of Schiff's bases of isonicotinic acid hydrazide has been successfully achieved using greener methods like sonication and microwave irradiation in water, resulting in higher yields and shorter reaction times compared to conventional methods. researchgate.net

The development of sustainable synthetic routes often involves multicomponent reactions, which combine several starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. acs.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key aspect of green chemistry. acs.org

Synthesis of Key Substituted Methyl Isonicotinic Acid Analogs

The synthesis of substituted methyl isonicotinic acid analogs is crucial for exploring structure-activity relationships in various applications, particularly in drug discovery. nih.gov General methods for the synthesis of substituted methyl pyridinecarboxylates often start from readily available materials and involve a series of functional group transformations. researchgate.net

For example, the synthesis of methyl 2-substituted isonicotinates can be achieved through various routes, often involving the modification of a pre-existing pyridine ring. researchgate.net The introduction of substituents at specific positions on the pyridine ring can be challenging and often requires multi-step synthetic sequences. mdpi.com

The synthesis of methyl isonicotinate itself is typically achieved through the esterification of isonicotinic acid with methanol in the presence of an acid catalyst like sulfuric acid. prepchem.com This serves as a common starting point for further functionalization.

A variety of synthetic strategies have been employed to introduce different substituents onto the isonicotinic acid scaffold. These include palladium-catalyzed cross-coupling reactions for the introduction of aryl or alkyl groups, and nucleophilic aromatic substitution for the introduction of alkoxy or amino groups. researchgate.netgoogle.com The choice of synthetic route depends on the desired substitution pattern and the compatibility of the functional groups involved.

Methyl 2,6-dichloroisonicotinate Derivatives

The synthesis of 2,6-dichloroisonicotinic acid, the precursor to its methyl ester and other derivatives, has been efficiently achieved through the chlorination of citrazinic acid. chemicalbook.com A common method involves heating citrazinic acid with excess phosphorus oxychloride in the presence of a phase transfer catalyst like tetraethylammonium (B1195904) chloride. chemicalbook.com This reaction typically proceeds at elevated temperatures, for instance, heating at 130°C for 18 hours followed by 2 hours at 145°C, to yield the desired product in high purity after workup. chemicalbook.com The resulting 2,6-dichloroisonicotinic acid can then be esterified to form methyl 2,6-dichloroisonicotinate.

Further derivatization of 2,6-dichloroisonicotinic acid (INA) has led to the creation of novel compounds with applications in agriculture. nih.gov For example, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) have been synthesized and identified as potent elicitors for inducing the biosynthesis of plant secondary metabolites. nih.gov These derivatives have been shown to significantly increase the accumulation of valuable compounds like taxuyunnanine C in plant cell cultures. nih.gov

Another synthetic approach involves the chlorination of methyl 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride and a lithium salt, such as lithium chloride or lithium phosphate, in a sealed vessel at high temperatures (152-170°C) to produce 2,6-dichloro-5-fluoronicotinoyl chloride, a closely related derivative. google.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Citrazinic acid | Phosphorus oxychloride, Tetraethylammonium chloride | 130°C for 18h, then 145°C for 2h | 2,6-dichloroisonicotinic acid | 89% | chemicalbook.com |

| Methyl 2,6-dihydroxy-5-fluoronicotinate | Phosphorus oxychloride, Lithium chloride | 152-158°C for 25h | 2,6-dichloro-5-fluoronicotinoyl chloride | Data not available | google.com |

| Methyl 2,6-dihydroxy-5-fluoronicotinate | Phosphorus oxychloride, Lithium phosphate | 170°C for 20h | 2,6-dichloro-5-fluoronicotinoyl chloride | Data not available | google.com |

Methyl 2,5-dichloroisonicotinate Analogs

The synthesis of analogs such as methyl 2,5-dichlorobenzoate (B1240473) provides insight into the esterification of dichlorinated aromatic acids. A standard procedure for preparing this compound involves the refluxing of 2,5-dichlorobenzoic acid with absolute methanol in the presence of a catalytic amount of sulfuric acid for several hours. researchgate.net The excess solvent is then removed by distillation, and the resulting solid residue is filtered, washed, and recrystallized to afford the pure product with a high yield of 88%. researchgate.net The structural confirmation of such compounds is often achieved through single-crystal X-ray diffraction, which provides precise data on bond lengths and angles. researchgate.net

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-dichlorobenzoic acid | Absolute methanol, Sulfuric acid (catalyst) | Reflux for 5h | Methyl 2,5-dichlorobenzoate | 88% | researchgate.net |

Methyl 3-amino-2,6-dichloroisonicotinate Synthesis

The synthesis of aminodichloronicotinate esters involves multi-step processes, often starting from a suitable precursor that allows for the introduction of both the amino and chloro substituents. While a direct synthesis for methyl 3-amino-2,6-dichloroisonicotinate is not detailed in the provided references, a related synthetic strategy for a similar heterocyclic amine, 3-amino-2,6-piperidinedione hydrochloride, illustrates a potential pathway. google.com This method involves a three-step sequence: google.com

Protection: The amino group of a starting material like L-glutamine is protected, for example, with a tert-Butoxycarbonyl (Boc) group in an alkaline medium. google.com

Cyclization: The protected intermediate undergoes cyclization. In the case of the piperidinedione, N,N'-Carbonyldiimidazole is used as a cyclizing agent in an anhydrous solvent like tetrahydrofuran. google.com

Deprotection and Salt Formation: The protecting group is removed in an acidic medium, such as hydrochloric acid in ethyl acetate, to yield the final amine salt. google.com

This general approach of protection, modification, and deprotection is a cornerstone of synthetic organic chemistry and would be applicable to the synthesis of methyl 3-amino-2,6-dichloroisonicotinate, likely starting from a dichlorinated isonicotinic acid precursor.

| Step | Process | Typical Reagents | Reference |

|---|---|---|---|

| 1 | N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) | google.com |

| 2 | Ring Formation/Modification | N,N'-Carbonyldiimidazole or other coupling/cyclizing agents | google.com |

| 3 | Deprotection/Salt Formation | HCl in an organic solvent (e.g., ethyl acetate, methanol) | google.com |

Comprehensive Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the precise structural details of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of Methyl 2,3-dichloroisonicotinate, the ¹H NMR spectrum is expected to be relatively simple. The structure contains two distinct types of protons: the protons of the methyl ester group and the two protons on the pyridine (B92270) ring.

The methyl protons (-OCH₃) are chemically equivalent and would appear as a sharp singlet. Its chemical shift would be influenced by the electronegative oxygen atom, typically appearing in the range of 3.5-4.0 ppm. The two aromatic protons on the pyridine ring are in different chemical environments due to the substitution pattern. They would likely appear as two distinct signals in the aromatic region of the spectrum (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns (multiplicity) would depend on their relative positions and the through-bond coupling interactions.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | 3.90 | Singlet |

| Pyridine H-5 | 8.20 | Doublet |

| Pyridine H-6 | 8.50 | Doublet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. This includes the methyl carbon, the carbonyl carbon of the ester, and the four carbon atoms of the pyridine ring.

The methyl carbon is expected to resonate in the upfield region, typically around 50-60 ppm. The aromatic carbons of the pyridine ring will appear in the downfield region, generally between 120 and 160 ppm. The carbons bearing the chloro substituents (C-2 and C-3) will have their chemical shifts significantly influenced by the electronegativity of the chlorine atoms. The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the range of 160-170 ppm.

Below is a table of predicted ¹³C NMR chemical shifts for the compound.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -OCH₃ | 53 |

| C-2 | 150 |

| C-3 | 135 |

| C-4 | 145 |

| C-5 | 125 |

| C-6 | 155 |

| C=O | 165 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Connectivity Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals of the protonated carbons in the pyridine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly valuable for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons at positions 2, 3, and 4 of the pyridine ring, by observing their long-range correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing through-space connectivity information which can help to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

C-H stretching vibrations of the methyl group and the aromatic ring would appear in the region of 2850-3100 cm⁻¹.

C-O stretching vibrations of the ester group would be observed in the 1100-1300 cm⁻¹ range.

C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibrations would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1730 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Methyl) | Stretch | 2960-2850 |

| C=C, C=N (Aromatic Ring) | Stretch | 1600-1400 |

| C-O (Ester) | Stretch | 1300-1100 |

| C-Cl | Stretch | 800-600 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique molecular fingerprint.

Key expected Raman shifts would include:

Strong signals for the symmetric stretching vibrations of the pyridine ring.

Vibrations associated with the C-Cl bonds.

The C=O stretch of the ester group, although typically weaker in Raman than in FTIR.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The structure of this compound, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, contains chromophores—parts of the molecule responsible for light absorption. fiveable.me

The key electronic transitions expected for this compound are:

π → π Transitions:* These occur due to the promotion of electrons from π bonding orbitals to π* antibonding orbitals. slideshare.net The aromatic pyridine ring and the carbonyl group (C=O) of the ester are the primary sites for these high-energy transitions. fiveable.me Extended conjugation within the molecule, involving the delocalized π-electrons of the pyridine ring and the ester group, lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This shift results in absorption at longer wavelengths. libretexts.org

n → π Transitions:* These transitions involve the promotion of non-bonding electrons (n), located on the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, to π* antibonding orbitals. slideshare.net Typically, n → π* transitions require less energy and occur at longer wavelengths compared to π → π* transitions, although they are generally of lower intensity. libretexts.org

The presence of two electron-withdrawing chlorine atoms on the pyridine ring can influence the energy of these transitions, potentially causing a shift in the absorption maxima. The specific wavelengths (λmax) of absorption provide a characteristic fingerprint for the compound's electronic structure and degree of conjugation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of the molecule.

For this compound (C₇H₅Cl₂NO₂), the molecular weight is 206.03 g/mol . cookechem.com In an MS experiment, the molecule is first ionized to produce a molecular ion (M⁺˙). Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of isotopic peaks (M, M+2, M+4) because of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides structural information. The process involves the breaking of bonds to form smaller, stable charged fragments. youtube.com Common fragmentation pathways for this compound would likely involve the loss of neutral fragments from the molecular ion.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Lost | Structure of Ion Fragment | Predicted m/z of Fragment |

| Loss of Methoxy (B1213986) radical (·OCH₃) | [M - OCH₃]⁺ | 175 |

| Loss of Methyl radical (·CH₃) | [M - CH₃]⁺ | 191 |

| Loss of Chlorine radical (·Cl) | [M - Cl]⁺ | 171 |

| Loss of Carbonyl group (CO) | [M - CO]⁺ | 178 |

| Loss of Carbomethoxy group (·COOCH₃) | [M - COOCH₃]⁺ | 147 |

Note: The m/z values are calculated using the most abundant isotopes and represent the expected major fragments. The relative intensity of these peaks depends on the stability of the resulting cation. For instance, fragments that retain a stable aromatic ring structure are often more abundant. youtube.com

Elemental Composition Analysis

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 40.82% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.45% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 34.41% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.80% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.53% |

| Total | 206.03 | 100.00% |

This theoretical data serves as a benchmark for experimental results obtained from techniques like combustion analysis, confirming the compound's purity and empirical formula.

Chemometric Methodologies for Advanced Spectral Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov For complex spectral datasets generated from techniques like UV-Vis, MS, or other spectroscopic methods, chemometrics provides powerful tools for interpretation and analysis.

Wavelength correlation analysis is a chemometric tool used to examine the relationships between different spectral variables (e.g., absorbance at different wavelengths). By calculating correlation coefficients between wavelengths across a set of samples, a correlation map can be generated. researchgate.net This analysis can reveal which parts of a spectrum vary together, potentially indicating that they arise from the same chemical component or are influenced by the same underlying phenomenon. For instance, in a series of UV-Vis spectra of this compound under varying conditions (e.g., pH, solvent), wavelength correlation could help identify which absorption bands are related and how they are affected by external perturbations.

Principal Component Analysis (PCA) is a widely used technique for simplifying complex, high-dimensional datasets, such as those obtained from spectroscopic measurements. numberanalytics.com PCA transforms the original correlated variables (e.g., absorbance at hundreds of wavelengths) into a smaller set of new, uncorrelated variables called principal components (PCs). numberanalytics.comdigitalearthafrica.org The first PC accounts for the largest possible variance in the data, with each succeeding component accounting for as much of the remaining variance as possible. nih.gov By plotting the first few PCs (e.g., PC1 vs. PC2), it is possible to visualize the dominant patterns in the data, identify clusters of similar samples, and detect outliers. numberanalytics.com In the context of analyzing multiple batches of this compound, PCA could be used to quickly assess batch-to-batch consistency based on their spectral profiles.

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method used to build a model for one or more categories of samples. wikipedia.org The technique works by performing PCA on a training set of samples known to belong to a specific class (e.g., pure this compound). rsc.orgresearchgate.net This creates a mathematical model that defines the boundaries of that class in multidimensional space. readthedocs.io New, unknown samples can then be compared to this model. acs.org The method calculates the distance of the new sample to the model, determining whether it fits within the class boundaries. wikipedia.org This is particularly useful for quality control, where SIMCA could be employed to create a model for "acceptable" this compound and then test new batches to ensure they conform to the standard. acs.org

Partial Least Squares Discriminant Analysis (PLS-DA) for Predictive Modeling

Partial Least Squares Discriminant Analysis (PLS-DA) is a sophisticated statistical method employed in analytical research to model the relationship between a set of predictor variables (e.g., spectroscopic data) and a categorical response variable (e.g., the presence or absence of a specific chemical feature or classification of samples). It is a supervised classification technique that aims to maximize the covariance between the predictor variables and the response, thereby identifying the variables that are most influential in discriminating between different groups. nih.gov This method is particularly valuable when dealing with large datasets where the number of variables exceeds the number of observations and where there is a high degree of correlation among the variables.

In the context of characterizing compounds like this compound, PLS-DA can be instrumental in building predictive models based on various analytical measurements. For instance, spectroscopic data from techniques such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, or data from mass spectrometry, can serve as the input variables for a PLS-DA model. The model would then be trained to classify samples based on specific attributes, such as distinguishing between different synthetic batches, identifying the presence of impurities, or predicting a compound's biological activity based on its analytical profile.

The strength of PLS-DA lies in its ability to reduce the dimensionality of complex data while highlighting the variables that are most critical for discrimination between classes. This is achieved by creating a set of latent variables (LVs), which are linear combinations of the original variables, that capture the maximum separation between the defined groups.

A crucial aspect of developing a robust PLS-DA model is validation. Cross-validation is a common technique used to assess the predictive performance of the model and to avoid overfitting, where the model performs well on the training data but fails to generalize to new, unseen data. researchgate.net The quality of a PLS-DA model is often evaluated using parameters such as the R2 and Q2 values. R2 represents the goodness of fit, indicating the proportion of variance in the data explained by the model, while Q2 signifies the predictive ability of the model, representing the proportion of variance in the data that can be predicted by the model. researchgate.net

While no specific research applying PLS-DA directly to this compound has been publicly documented, the principles of the technique are widely applicable to compounds of this nature. For instance, in metabolomics studies, PLS-DA is frequently used to differentiate between control and treated groups based on their metabolic profiles. researchgate.net These models can identify the specific metabolites that are most significantly altered, providing insights into the biochemical pathways affected.

To illustrate how a PLS-DA model for a compound like this compound might be presented, the following hypothetical data tables showcase the potential outputs of such an analysis.

Table 1: Hypothetical PLS-DA Model Parameters for Purity Assessment of this compound Batches

| Parameter | Value | Description |

| Number of Components | 2 | The optimal number of latent variables used in the model. |

| R2X(cum) | 0.85 | The cumulative explained variation in the predictor variables (e.g., spectral data). |

| R2Y(cum) | 0.92 | The cumulative explained variation in the response variable (e.g., purity classification). |

| Q2(cum) | 0.88 | The cumulative predicted variation in the response variable, indicating good predictive power. |

Table 2: Hypothetical Variable Importance in Projection (VIP) Scores

The VIP score is a measure of a variable's importance in the PLS-DA model. Variables with a VIP score greater than 1 are generally considered significant.

| Variable (e.g., Spectral Peak) | VIP Score | Contribution to Discrimination |

| Peak at 1735 cm-1 (C=O stretch) | 1.85 | High |

| Peak at 1550 cm-1 (Aromatic ring) | 1.62 | High |

| Peak at 780 cm-1 (C-Cl stretch) | 1.31 | Moderate |

| Peak at 2950 cm-1 (C-H stretch) | 0.95 | Low |

These tables demonstrate how PLS-DA can provide a clear and quantitative assessment of which analytical features are most important for distinguishing between different classes of a chemical compound. In a real-world research scenario involving this compound, such an analysis could significantly accelerate the quality control process and provide deeper insights into the compound's chemical characteristics. The application of PLS-DA represents a powerful approach for predictive modeling in the comprehensive analytical characterization of chemical compounds.

Mechanistic Investigations and Biological Activity Profiling

Enzyme Inhibition Assays and Target Engagement Studies

Extensive literature reviews did not yield specific studies on the direct inhibitory action of Methyl 2,3-dichloroisonicotinate on Human Aspartate/Asparagine-β-Hydroxylase (AspH), N-Acylphosphatidylethanolamine Phospholipase D (NAE-PLD), or its modulation of catalase activity. The following sections provide an overview of these enzymes and the characteristics of compounds known to inhibit them, offering a contextual framework.

Inhibition of Human Aspartate/Asparagine-β-Hydroxylase (AspH)

Human Aspartate/Asparagine-β-Hydroxylase (ASPH) is an enzyme that is overexpressed in various cancers and is linked to increased cell proliferation, migration, and invasion. nih.govnih.gov Its inhibition is a target for anti-cancer therapies. nih.gov Small molecule inhibitors have been developed that show anti-metastatic activity in rodent models. nih.gov While direct data on this compound is unavailable, research into ASPH inhibitors continues to be an active area.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAE-PLD)

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids. nih.govbiorxiv.org The lack of potent and selective inhibitors has been a challenge in studying the physiological roles of NAPE-PLD. nih.govbiorxiv.org Some known inhibitors include the endogenous bile acid lithocholic acid and symmetrically substituted dichlorophenes like hexachlorophene (B1673135) and bithionol. nih.govbiorxiv.org These dichlorophene compounds have shown potent inhibition of NAPE-PLD in cellular assays. nih.govbiorxiv.org Notably, NAEs themselves, particularly those with shorter, saturated acyl chains like N-lauroylethanolamine and N-myristoylethanolamine, can act as potent inhibitors of certain plant-based PLD isoforms. nih.govresearchgate.net

Catalase Activity Modulation

Catalase is a crucial antioxidant enzyme that breaks down hydrogen peroxide into water and oxygen. scirp.org The modulation of its activity is associated with various physiological and pathological states. Certain compounds, such as 3-amino-1H-1,2,4-triazole (3-AT) and sodium azide (B81097) (NaN3), are known to be specific inhibitors of catalase. scirp.org While some redox-active therapeutics, like certain Mn porphyrins, exhibit catalase-like activity, their efficacy is significantly lower than the native enzyme. nih.gov For instance, the catalase-like activity of Mn(III) and Fe(III) porphyrins is, at most, 0.0004% and 0.05% of the enzyme's activity, respectively. nih.gov There is no available research to indicate that this compound directly modulates catalase activity.

Structure-Activity Relationship (SAR) Paradigms

Impact of Substituent Modifications on Potency and Selectivity

The biological activity of pyridine (B92270) derivatives is significantly influenced by the nature and position of their substituents. nih.gov Halogen atoms, such as the chlorine found in this compound, can impact a compound's antiproliferative activity, though studies on some pyridine derivatives have shown that the presence of halogens or other bulky groups may lead to lower activity compared to derivatives with methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) groups. nih.gov

The electronic properties of substituents on the pyridine ring are critical. Electron-withdrawing groups can influence the molecule's interaction with its biological target. For example, in a series of pyrazol-4-yl-pyridine derivatives, a cyano moiety, which is electron-withdrawing, led to improved yields in palladium-catalyzed coupling reactions compared to an electron-donating methyl group, suggesting an influence on the electronic environment of the pyridine ring. nih.gov The specific placement of chlorine atoms at the 2 and 3 positions, along with the methyl ester at the 4-position of the isonicotinate (B8489971) structure, creates a unique electronic and steric profile that would be expected to dictate its binding affinity and selectivity for any potential biological targets. However, without specific assay data for this compound, these effects remain theoretical.

Interactive Table: Impact of Substituents on Pyridine Derivatives' Activity

| Compound Class | Substituent Change | Observed Effect on Activity/Property |

| Pyridine Derivatives | Addition of -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity nih.gov |

| Pyridine Derivatives | Addition of halogen atoms or bulky groups | Lowered antiproliferative activity nih.gov |

| Pyrazol-4-yl-pyridines | Cyano group vs. Methyl group | Improved reaction yields in synthesis nih.gov |

Role of Conformational Constraints on Biological Efficacy

Conformational restriction is a key strategy in drug design to enhance potency and selectivity by reducing the flexibility of a molecule and locking it into its bioactive conformation. nih.gov For inhibitors of the gastric H+/K+-ATPase, which include substituted imidazo[1,2-a]pyridines, chemically restraining the flexible parts of the molecule in a specific 'syn-type' conformation was found to increase its activity by over two orders of magnitude. nih.gov This highlights the importance of the three-dimensional arrangement of the molecule for its biological function.

In the case of this compound, the substituents on the pyridine ring create certain steric effects that influence the molecule's preferred conformation. wikipedia.org The interaction between adjacent groups can affect torsional bond angles, thereby influencing how the molecule presents itself to a potential binding site on an enzyme or receptor. wikipedia.org The application of conformational constraints, such as incorporating the substituents into a ring structure, is a common tactic to explore and optimize biological activity. nih.gov While no studies have specifically applied this to this compound, the principles of conformational constraint suggest that its biological efficacy would be highly dependent on the spatial arrangement of its chloro and methyl ester groups.

Influence of Electronic and Steric Properties on Molecular Interactions

The molecular interactions of this compound are significantly governed by its electronic and steric characteristics. The pyridine ring, an aromatic heterocycle, possesses distinct electronic properties. The nitrogen atom within the ring acts as an electron-withdrawing group, influencing the electron density distribution across the aromatic system. This, in turn, affects the molecule's ability to participate in various non-covalent interactions.

The chlorine atoms at the 2 and 3 positions of the pyridine ring play a crucial role. Halogens, particularly when attached to an aryl group, exhibit an anisotropy of electron density, creating a positive area known as a σ-hole opposite the carbon-halogen bond. nih.gov This positive region can engage in attractive interactions with nucleophiles or classical hydrogen bond acceptors like carbonyl groups. nih.gov The presence of two chlorine atoms enhances this effect, making the molecule capable of forming specific halogen bonds that can influence its binding to biological targets.

Applications in Plant Defense and Agricultural Chemistry

This compound is a derivative of 2,6-dichloroisonicotinic acid (INA), a well-known synthetic activator of Systemic Acquired Resistance (SAR) in plants. nih.gov SAR is a broad-spectrum defense mechanism in plants that provides long-lasting protection against a wide range of pathogens, including viruses, bacteria, and fungi. nih.gov

Induction of Systemic Acquired Resistance (SAR) in Plants

This compound, much like its parent compound INA, is recognized for its ability to induce SAR. nih.govapsnet.org This induced resistance is not localized to the site of application but extends systemically throughout the plant, protecting uninoculated organs from subsequent pathogen attacks. nih.gov The activation of SAR by such synthetic compounds mimics the natural defense signaling pathway in plants, which is often initiated by a primary infection. nih.gov Research has shown that these chemical inducers can trigger a state of readiness in the plant, priming it to respond more quickly and effectively to future pathogenic challenges. nih.gov

Modulation of Plant Gene Expression (e.g., PR Genes, ZmNAC100 Transcription Factor)

The induction of SAR by compounds like this compound is associated with the coordinate expression of a specific set of genes known as pathogenesis-related (PR) genes. apsnet.orgnih.gov The expression of these genes is a hallmark of the SAR response. apsnet.org For instance, studies on related compounds have demonstrated the induction of PR-1 gene expression in tobacco. apsnet.org

Furthermore, the regulation of gene expression by such compounds can involve transcription factors. While direct evidence for this compound's effect on the ZmNAC100 transcription factor is not specified, NAC transcription factors are known to play significant roles in plant development and stress responses. frontiersin.orgnih.gov For example, some NAC transcription factors are involved in regulating drought tolerance by modulating the expression of stress-responsive genes. frontiersin.org The signaling pathways activated by SAR inducers can intersect with various other stress response pathways, potentially influencing the activity of a wide range of transcription factors.

Enhancement of Crop Disease Resistance (e.g., against Xanthomonas perforans, Tobacco Mosaic Virus)

A key application of SAR inducers is the enhancement of disease resistance in crops. Research has demonstrated that 2,6-dichloroisonicotinic acid (INA) can effectively enhance the resistance of tomato seedlings against Xanthomonas perforans, the causative agent of bacterial spot disease. researchgate.net Priming tomato seeds with INA has been shown to reduce disease severity under field conditions by activating defense genes. researchgate.net

Similarly, the induction of SAR has been shown to be effective against viral pathogens. For example, the induction of resistance in tobacco against the Tobacco Mosaic Virus (TMV) is a well-characterized example of SAR. apsnet.orgmdpi.com Plants with activated SAR pathways exhibit increased resistance to a broad spectrum of pathogens, which can include viruses like TMV. nih.govnih.gov

Elicitation of Plant Secondary Metabolite Biosynthesis (e.g., Taxuyunnanine C)

Elicitors are compounds that stimulate the production of secondary metabolites in plants, which are often involved in defense responses. nih.gov While direct evidence linking this compound to the elicitation of Taxuyunnanine C biosynthesis is not available, the principle of elicitation is well-established. nih.govnih.gov Both biotic and abiotic elicitors can trigger signaling pathways in plant cells that lead to the increased synthesis and accumulation of specific secondary metabolites. nih.gov This biotechnological approach is utilized to enhance the production of valuable phytochemicals in plant cell and hairy root cultures. nih.gov

Antiproliferative and Anticancer Research

The potential of various chemical compounds as antiproliferative and anticancer agents is an active area of research. nih.govnih.govmdpi.com Many studies focus on the ability of novel compounds to inhibit the growth of cancer cell lines. nih.govresearchgate.net For instance, certain thienopyrimidine derivatives have shown significant antiproliferative effects against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov Similarly, novel imidazo[1,2-a]pyridine (B132010) compounds have demonstrated cytotoxic and anti-proliferative effects against HCC1937 breast cancer cells. nih.gov While specific research on the antiproliferative and anticancer activity of this compound is not detailed in the provided context, the broader field of medicinal chemistry continuously explores compounds with diverse structural motifs for their potential as anticancer therapeutics. mdpi.com The evaluation of such compounds often involves determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth, and their selectivity index, which compares the cytotoxicity towards cancer cells versus normal cells. nih.gov

Computational Chemistry and Molecular Modeling Paradigms

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). h-its.orgnumberanalytics.com This technique is fundamental in structure-based drug design, allowing researchers to model the interaction between a small molecule, like Methyl 2,3-dichloroisonicotinate, and a protein target at the atomic level. nih.gov The primary goals are to predict the binding mode (the "pose") and to estimate the binding affinity, often represented by a scoring function. h-its.orgnih.gov

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site. nih.gov These generated poses are then evaluated using a scoring function, which calculates a numerical score that estimates the binding free energy. numberanalytics.commedium.com A more negative score typically indicates a more stable and favorable interaction, suggesting a stronger binding affinity. medium.com

For this compound, a hypothetical docking study against a target kinase, for example, would involve preparing its 3D structure and the structure of the kinase's active site. A docking program like AutoDock Vina would then be used to generate a series of binding poses. frontiersin.orgfrontiersin.org The results would allow researchers to visualize key interactions, such as hydrogen bonds or hydrophobic contacts, between the dichloro-substituted pyridine (B92270) ring or the methyl ester group and the amino acid residues of the receptor.

Table 1: Illustrative Molecular Docking Results for this compound

This interactive table presents hypothetical docking poses ranked by their predicted binding affinity. Lower binding energy values suggest a more favorable interaction.

| Pose ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | VAL-12, LEU-84, LYS-21 |

| 2 | -8.2 | ALA-30, PHE-82 |

| 3 | -7.9 | LYS-21, GLU-81 |

| 4 | -7.5 | VAL-12, ILE-65 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijnrd.org The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. numberanalytics.com QSAR models are powerful tools in drug discovery for predicting the activity of untested molecules, aiding in lead optimization, and screening large virtual libraries. frontiersin.orgnumberanalytics.com

The development of a QSAR model involves several key steps:

Data Collection : Assembling a dataset of structurally related compounds with experimentally determined biological activities (e.g., inhibition constants like IC50). numberanalytics.com

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors are calculated. These can represent various aspects of the molecule, including topological, geometric, electronic, or physicochemical properties. ijsdr.org

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that links the descriptors to the biological activity. ijsdr.org

Validation : The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model's training). nih.govnih.gov

To apply a QSAR paradigm to this compound, one would first need a dataset of related pyridine derivatives with known activity against a specific biological target. Descriptors for this compound, such as molecular weight, logP (lipophilicity), and electronic properties derived from its chloro- and ester-substituents, would be calculated. The validated QSAR model could then predict its biological activity before it is synthesized and tested.

Table 2: Selected Molecular Descriptors for a Hypothetical QSAR Study of this compound

This table shows a selection of descriptors that would be calculated and used in a QSAR model to predict biological activity.

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

| Constitutional | Molecular Weight | 206.03 | Size of the molecule |

| Physicochemical | LogP (Octanol-Water) | 2.5 | Lipophilicity, affects membrane permeability |

| Electronic | Dipole Moment | 3.2 D | Polarity and intermolecular interactions |

| Topological | Wiener Index | 45 | Molecular branching |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org These different arrangements, or conformations, can have different energy levels, and understanding the most stable (lowest energy) conformations is crucial as it often corresponds to the bioactive pose of a molecule. mun.ca

Molecular Dynamics (MD) simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. cresset-group.com By simulating the interactions within the molecule and with its environment (like a solvent), MD can explore the conformational landscape of a molecule like this compound. calcus.cloudmdpi.com An MD simulation generates a trajectory—a series of snapshots of the molecule's structure at different time points—which can be analyzed to identify the most populated and energetically stable conformations. nih.govportlandpress.com

For this compound, a key area for conformational analysis would be the rotation around the single bond connecting the ester group to the pyridine ring. An MD simulation would be set up by placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom. The simulation would then solve the equations of motion, allowing the molecule to twist and turn over a period of nanoseconds or microseconds. oup.com Analysis of the trajectory could reveal the preferred dihedral angle of the ester group relative to the plane of the pyridine ring, providing insight into its most likely three-dimensional shape in solution. researchgate.net

Table 3: Hypothetical Conformational Preferences of this compound from MD Simulation

This table illustrates potential results from a conformational analysis, showing the relative stability of different rotamers around a key dihedral angle.

| Conformer Cluster | Dihedral Angle (C3-C4-C(O)-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | ~0° (Planar) | 1.2 | 15 |

| 2 | ~90° (Perpendicular) | 0.0 | 70 |

| 3 | ~180° (Planar, anti) | 1.5 | 10 |

| 4 | ~-90° (Perpendicular) | 0.1 | 5 |

Prospective Research Directions and Translational Implications

Design and Synthesis of Next-Generation Methyl 2,3-dichloroisonicotinate Analogs with Enhanced Bioactivity

The synthesis of novel analogs of this compound represents a critical first step in exploring its full therapeutic potential. Building upon the core structure of the 2,3-dichloroisonicotinate scaffold, medicinal chemists can employ a variety of synthetic strategies to create a library of related compounds with potentially enhanced biological activity.

One promising approach involves the modification of the ester group. The replacement of the methyl group with other alkyl or aryl substituents can significantly influence the compound's lipophilicity, solubility, and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of trifluoroethyl 2,6-dichloroisonicotinate has been reported, demonstrating the feasibility of introducing alternative ester functionalities. nih.gov

Furthermore, the chlorine atoms at the 2 and 3 positions of the pyridine (B92270) ring offer opportunities for nucleophilic substitution reactions. The introduction of different functional groups, such as amines, thiols, or alkoxy groups, could lead to the discovery of analogs with novel biological targets and improved potency. A three-component synthesis of substituted pyridylacetic acid derivatives has been described, showcasing a method that could be adapted for the diversification of the isonicotinate (B8489971) scaffold. nih.gov The synthesis of various pyridine derivatives has been a subject of extensive research, providing a strong foundation for the creation of diverse chemical libraries. google.comrsc.org

The following table provides examples of related isonicotinic acid derivatives and their reported biological context, which can inform the design of future this compound analogs.

| Compound Name | Reported Biological Context |

| 2,6-dichloroisonicotinic acid | Inducer of plant resistance, inhibitor of catalase. chemicalbook.com |

| Trifluoroethyl 2,6-dichloroisonicotinate | Elicitor for inducing the biosynthesis of plant secondary metabolites. nih.gov |

| 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate | Elicitor for inducing the biosynthesis of plant secondary metabolites. nih.gov |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While some derivatives of dichloroisonicotinic acid have been investigated for their effects on plant biology, the full spectrum of their biological activities in mammalian systems remains largely unexplored. nih.govchemicalbook.com A systematic investigation into the potential therapeutic applications of this compound and its analogs is a crucial area for future research.

Given the structural similarities to other biologically active pyridine derivatives, it is plausible that this compound could exhibit a range of pharmacological effects. Pyridine carboxylic acid isomers are known to be versatile scaffolds in medicinal chemistry, with derivatives showing potential as enzyme inhibitors. nih.gov For example, derivatives of isonicotinic acid have been investigated for their antitubercular activity. google.com

A comprehensive screening of this compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic opportunities. The exploration of its effects on various disease models, such as cancer, inflammation, and infectious diseases, is warranted. The general biological activities of flavonoids and other plant extracts can provide a broad framework for exploring the potential of novel synthetic compounds. nih.govmdpi.com

Integration of High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

To efficiently explore the therapeutic potential of this compound and its analogs, the integration of high-throughput screening (HTS) and combinatorial chemistry is essential. HTS allows for the rapid testing of large numbers of compounds against specific biological targets, significantly accelerating the drug discovery process. amerigoscientific.comamerigoscientific.com

The development of robust and reliable HTS assays is a critical first step. These assays can be designed to measure various cellular or biochemical endpoints, such as enzyme activity, receptor binding, or cell viability. nih.gov For instance, HTS assays for nitrification inhibitors have been successfully developed, demonstrating the feasibility of applying this technology to compounds affecting specific biological pathways. biorxiv.org A novel HTS platform has also been used to identify inhibitors of mesenchymal stem cell differentiation. nih.gov

Combinatorial chemistry can be employed to generate large and diverse libraries of this compound analogs for HTS campaigns. This approach involves the systematic combination of different chemical building blocks to create a vast array of structurally related compounds. The synthesis of pyridylacetic acid derivatives through a three-component reaction is an example of a strategy that could be adapted for combinatorial synthesis. nih.gov

The data generated from HTS of these combinatorial libraries can provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective analogs.

Elucidation of Fine-Grained Mechanistic Pathways at the Molecular Level

Understanding the precise molecular mechanisms by which this compound and its active analogs exert their biological effects is crucial for their rational development as therapeutic agents. Elucidating these pathways at a molecular level will provide insights into their targets and downstream signaling events.

For related compounds like 2,6-dichloroisonicotinic acid (INA), it has been suggested that its physiological effects in plants are mediated by the inhibition of catalase, an enzyme involved in the degradation of hydrogen peroxide. chemicalbook.com This suggests that a potential mechanism of action for this compound could involve the modulation of cellular redox signaling.

Further studies are needed to identify the specific molecular targets of this compound in mammalian cells. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be employed to pull down and identify interacting proteins. Once potential targets are identified, their role in the observed biological effects can be validated using techniques like RNA interference or CRISPR-Cas9 gene editing. Investigating the molecular mechanism of action of structurally related compounds, such as neonicotinoid insecticides which also contain a pyridine ring, may provide valuable clues. mdpi.com

Interdisciplinary Research Initiatives and Collaborative Ventures

The successful translation of a promising compound like this compound from a laboratory curiosity to a clinically useful therapeutic agent requires a multidisciplinary and collaborative effort. Bringing together experts from various fields is essential to address the complex challenges of drug discovery and development.

Key areas for interdisciplinary collaboration include:

Chemistry and Biology: Medicinal chemists are needed to design and synthesize novel analogs, while biologists are essential for evaluating their biological activity and elucidating their mechanisms of action.

Pharmacology and Toxicology: Pharmacologists will be responsible for characterizing the in vivo efficacy and pharmacokinetic properties of lead compounds, while toxicologists will assess their safety profiles.

Computational Chemistry and Structural Biology: Computational chemists can use modeling and simulation to predict the binding of analogs to their targets, while structural biologists can determine the three-dimensional structures of these complexes to guide further design efforts.

Clinical Research: Ultimately, collaboration with clinicians will be necessary to design and conduct clinical trials to evaluate the safety and efficacy of any resulting drug candidates in humans.

The exploration of pyridine carboxylic acid isomers as potential enzyme inhibitors highlights the importance of such collaborative efforts in discovering new therapeutic agents. nih.govdovepress.com Establishing collaborative ventures between academic research institutions, pharmaceutical companies, and government agencies will be crucial to provide the necessary resources and expertise to advance the research on this compound and its derivatives.

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅Cl₂NO₂ | |

| Boiling Point | 326°C | |

| Density | 1.278 g/cm³ | |

| Purity (HPLC) | >95.0% |

Basic Question: What safety protocols are critical for handling Methyl 2,6-dichloroisonicotinate?

Methodological Answer:

Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Hazard Code H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Table 2: Hazard Classification

| GHS Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion; wash hands post-handling |

| H315 | Causes skin irritation | Use chemical-resistant gloves |

Advanced Question: How does Methyl 2,6-dichloroisonicotinate induce plant immune responses, and what experimental designs validate this mechanism?

Methodological Answer:

The compound acts as a synthetic analog of salicylic acid, priming systemic acquired resistance (SAR) in plants. Key experimental approaches include:

- Gene Expression Analysis : Quantify pathogenesis-related (PR) genes (e.g., PR-1, NPR1) via qRT-PCR after treatment .

- Dose-Response Studies : Apply concentrations ranging from 0.1–100 µM to determine EC₅₀ values for SAR activation.

- Control Experiments : Compare with untreated plants and positive controls (e.g., benzo-1,2,3-thiadiazole-7-carboxylic acid) to assess specificity .

Q. Table 3: Comparative Efficacy in Plant Immunity

| Compound | EC₅₀ (µM) | Target Pathway |

|---|---|---|

| Methyl 2,6-dichloroisonicotinate | 5.2 | NPR1-mediated SAR |

| Benzo-1,2,3-thiadiazole-7-carboxylic acid | 2.8 | Salicylate biosynthesis |

Advanced Question: What are the stability challenges of Methyl 2,6-dichloroisonicotinate under varying pH and temperature conditions?

Methodological Answer:

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition at elevated temperatures (e.g., >150°C triggers degradation) .